molecular formula C9H7BrClNO B15065822 7-Bromo-3-chloro-4-methoxy-1H-indole CAS No. 919522-64-8

7-Bromo-3-chloro-4-methoxy-1H-indole

Cat. No.: B15065822
CAS No.: 919522-64-8
M. Wt: 260.51 g/mol
InChI Key: XWXXFSRLZMGIGH-UHFFFAOYSA-N
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Description

7-Bromo-3-chloro-4-methoxy-1H-indole is a multifunctional halogenated indole derivative designed for advanced chemical synthesis and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds and natural products . The distinct substitution pattern on this molecule—featuring bromo, chloro, and methoxy functional groups—provides unique reactivity and electronic properties, making it a versatile intermediate for constructing complex molecular architectures. Halogenated indoles, in general, serve as critical precursors in the development of compounds for various research applications, including the synthesis of protein kinase inhibitors and antimicrobial agents . The specific halogen atoms at the 7- and 3-positions offer sites for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR) . The methoxy group at the 4-position can influence the electron density of the indole ring and may be utilized or modified to fine-tune the physicochemical properties of the final target molecules. Researchers can leverage this compound as a key building block in the design and synthesis of novel molecules for screening against therapeutic targets. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

919522-64-8

Molecular Formula

C9H7BrClNO

Molecular Weight

260.51 g/mol

IUPAC Name

7-bromo-3-chloro-4-methoxy-1H-indole

InChI

InChI=1S/C9H7BrClNO/c1-13-7-3-2-5(10)9-8(7)6(11)4-12-9/h2-4,12H,1H3

InChI Key

XWXXFSRLZMGIGH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CNC2=C(C=C1)Br)Cl

Origin of Product

United States

Advanced Synthetic Strategies for 7 Bromo 3 Chloro 4 Methoxy 1h Indole and Analogous Polysubstituted Indole Derivatives

Pioneering Methodologies for Directed C-H Functionalization in Indole (B1671886) Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of polysubstituted indoles, circumventing the need for pre-functionalized starting materials. nih.gov These methods offer novel pathways to access previously challenging substitution patterns.

Transition-Metal-Catalyzed C-H Activation for Polysubstituted Indole Architectures

Transition-metal catalysis has revolutionized the functionalization of C-H bonds, enabling the selective formation of C-C and C-X bonds at various positions of the indole nucleus. rsc.orgrsc.org

Palladium catalysis is a versatile tool for indole functionalization. Directing group strategies have been instrumental in controlling the regioselectivity of C-H activation. For instance, the use of a phosphinoyl-directing group on the indole nitrogen has been shown to selectively direct C-H activation to the C7-position for arylation reactions with arylboronic acids. researchgate.netnsfc.gov.cn This approach overcomes the intrinsic preference for functionalization at the C2 and C3 positions.

Palladium-catalyzed annulation reactions also provide a powerful means to construct complex indole-based architectures. These reactions can proceed through a cascade of C-H activation, migratory insertion, and reductive elimination steps to build fused ring systems. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed C-H Functionalization of Indoles

Directing GroupCoupling PartnerPosition FunctionalizedCatalyst SystemReference
PhosphinoylArylboronic acidsC7Pd(OAc)₂ / Pyridine-type ligand researchgate.netnsfc.gov.cn
N-ArylAlkenesC2Pd(OAc)₂ / Oxidant beilstein-journals.org
AldehydeVariousC4Ru Catalyst nih.gov

Rhodium catalysts have demonstrated remarkable efficacy in directing C-H functionalization to various positions of the indole ring, including the challenging C4 and C7 positions. researchgate.net The choice of directing group is crucial for achieving high regioselectivity. For example, a weakly coordinating trifluoromethylcarbonyl group can direct C-H activation to the C4-position. rsc.org Rhodium(III) catalysts have also been employed for the C2-alkylation of indoles with diazo compounds in a highly efficient and atom-economic manner. mdpi.com

Table 2: Rhodium-Catalyzed C-H Activation of Indoles

Directing GroupCoupling PartnerPosition FunctionalizedCatalyst SystemReference
N-P(O)tBu₂Carboxylic acids/AnhydridesC7Rh(III) researchgate.net
COCF₃MaleimidesC4Rh(III) rsc.org
NoneDiazo compoundsC2Rh(III) mdpi.com

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of polysubstituted indoles. Copper-catalyzed domino reactions, which involve a sequence of transformations in a single pot, are particularly attractive for building molecular complexity rapidly. nih.govacs.org These reactions can involve sequential Chan-Lam N-arylation and cross-dehydrogenative coupling to afford C3-functionalized indoles. rsc.org The versatility of copper catalysis also extends to the synthesis of various indole derivatives through different cyclization strategies. organic-chemistry.org

Organocatalytic and Metal-Free Strategies for Site-Selective Functionalization

In recent years, organocatalysis and metal-free approaches have gained prominence as sustainable alternatives to transition-metal catalysis for C-H functionalization. rsc.org These methods often rely on the activation of substrates through the formation of reactive intermediates under mild conditions.

Asymmetric C-H functionalization of the carbocyclic ring of indoles has been achieved using organocatalysis, leading to the synthesis of enantioenriched tetrahydropyranoindoles. nih.govacs.org Metal-free C-H amination of N-Ts-2-alkenylanilines, using an oxidant like DDQ, provides a direct route to substituted indoles. researchgate.netacs.org Furthermore, metal-free C-H borylation of indoles has been developed, offering a pathway to C4- and C7-borylated indoles which can be further functionalized. acs.orgnih.gov

Regioselective Halogenation Protocols for Indole Derivatives (Bromination and Chlorination at Specific Sites)

The introduction of halogen atoms at specific positions of the indole ring is a crucial step in the synthesis of many target molecules, including 7-Bromo-3-chloro-4-methoxy-1H-indole. Achieving high regioselectivity in the halogenation of the electron-rich indole nucleus can be challenging.

Directing groups play a pivotal role in controlling the site of halogenation. For instance, the regioselective C7 bromination of 4-substituted indazoles has been achieved using N-bromosuccinimide (NBS), a strategy that could potentially be adapted for indoles. nih.govnih.govrsc.org The electronic nature of the indole ring also influences the position of electrophilic attack. The presence of a methoxy (B1213986) group at the C4 position, as in the precursor to the target molecule, would generally direct electrophilic substitution to the ortho and para positions. However, steric hindrance and the use of specific halogenating agents and conditions can override these directing effects.

For C3-chlorination, various reagents and conditions can be employed. The synthesis of 3-chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione demonstrates the feasibility of selective chlorination at the C3 position of a methoxy-substituted indole. researchgate.net Green halogenation protocols using an oxone-halide system have also been developed for the regioselective halogenation of indoles at the C2 or C3 positions. researchgate.net

Table 3: Reagents for Regioselective Halogenation of Indoles

Halogenating AgentPosition HalogenatedCommentsReference
N-Bromosuccinimide (NBS)C7 (with directing group)Offers potential for selective bromination of the benzene (B151609) ring. nih.govrsc.org
Oxone-HalideC2 or C3Green and efficient method for halogenation of the pyrrole (B145914) ring. researchgate.net
Squaric acid dichlorideC3Used in the synthesis of 3-chloroindole derivatives. researchgate.net

Direct C-H Halogenation Using Environmentally Benign Reagents and Systems

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of indole synthesis, direct C-H halogenation has emerged as a powerful tool for introducing halogen atoms at specific positions.

Recent advancements have focused on the development of environmentally benign reagents and systems to mitigate the environmental impact of chemical synthesis. Electrochemical approaches, for instance, provide a straightforward and green method for the selective halogenation of N-heteroarenes, including indoles. researchgate.net These methods often utilize readily available and inexpensive ammonium (B1175870) halides as the halogen source, operating under mild, transition-metal-free, and oxidant-free conditions. researchgate.net

Another green approach involves the use of oxone-halide systems. nih.govorganic-chemistry.org This method generates reactive halogenating species in situ, thereby avoiding the use of stoichiometric halogenating agents and the production of toxic organic byproducts. nih.govorganic-chemistry.org The regioselectivity of these reactions can often be controlled by the electronic properties of protecting groups on the indole nitrogen. For example, an electron-withdrawing group on the nitrogen can direct halogenation to the C2 position, while C3 halogenation can be achieved irrespective of the protecting group's electronic nature. nih.govorganic-chemistry.org

Reagent/SystemKey FeaturesEnvironmental Benefits
Electrochemical Halogenation Utilizes ammonium halides as halogen source.Transition-metal-free, oxidant-free, mild conditions. researchgate.net
Oxone-Halide System In situ generation of reactive halogenating species.Eliminates need for stoichiometric halogenating agents, reduces toxic byproducts. nih.govorganic-chemistry.org

Mechanistic Insights into Electrophilic and Nucleophilic Halogenation of Indoles

The regiochemical outcome of indole halogenation is intricately linked to the reaction mechanism, which can proceed through either electrophilic or nucleophilic pathways. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, typically at the C3 position, which is the most nucleophilic site.

Electrophilic Halogenation: The mechanism of electrophilic halogenation involves the attack of a halogenating agent (e.g., Br+, Cl+) on the indole nucleus. The presence of activating groups, such as a methoxy group at the C4 position, can further enhance the electron density of the benzene portion of the indole, influencing the site of halogenation.

Nucleophilic Halogenation: While less common for the indole core itself, nucleophilic halogenation can be a viable strategy for indoles bearing strongly electron-withdrawing groups or for specific precursors. researchgate.net In some cases, a formal nucleophilic substitution can occur through an elimination-addition mechanism, particularly at activated positions like the 2-methyl group of an indole. researchgate.net The indole side chain of tryptophan, for example, exhibits latent nucleophilic reactivity at all its non-bridgehead carbons. nih.gov Recent studies on Ni-photoredox N-arylation of indoles have revealed a Ni(I/III) mechanism where the indole nucleophile coordinates to a Ni(I) intermediate prior to oxidative addition, influencing the reaction kinetics and scope. nih.gov

Understanding these mechanistic nuances is crucial for predicting and controlling the regioselectivity of halogenation reactions, enabling the precise synthesis of target molecules like this compound.

Strategic Introduction and Manipulation of the Methoxy Group at Position 4 of the Indole Ring

The methoxy group at the C4 position of the indole ring plays a significant role in modulating the electronic properties and reactivity of the molecule. Its strategic introduction and subsequent manipulation are key steps in the synthesis of this compound and its analogues.

Synthesis of Methoxy-Activated Indole Precursors

The synthesis of methoxy-activated indoles often begins with commercially available di- or trimethoxyaniline and benzaldehyde (B42025) derivatives. chim.it Several classic named reactions, including the Fischer, Bischler, and Hemetsberger indole syntheses, are commonly employed for the construction of these activated indole cores. chim.it The presence of methoxy substituents enhances the reactivity of the indole nucleus, making it a valuable strategy for diversifying its regiochemical behavior. chim.it For instance, the synthesis of optically active 4-methoxytryptophan ethyl ester has been achieved on a multigram scale via a Mori-Ban-Hegedus indole synthesis. nih.gov Alternative routes, such as the Larock heteroannulation of an aryl iodide with an internal alkyne, have also been successfully employed to create key 4-methoxytryptophan intermediates. nih.gov

Sequential Functionalization for Precise Substitution Patterns

Once the 4-methoxyindole (B31235) core is established, sequential functionalization allows for the precise introduction of other substituents. The activating effect of the C4-methoxy group can direct subsequent electrophilic substitutions. For example, in the synthesis of some natural products, the presence of a methoxy group can influence the outcome of cyclization reactions.

The ability to perform site-selective functionalization is paramount. Directing groups can be employed to achieve arylation at specific positions of the indole's benzene core. researchgate.net For example, installing an N-P(O)tBu2 group can direct arylation to the C7 position. researchgate.net This level of control is essential for building the complex substitution pattern of this compound.

Convergent and Divergent Synthetic Pathways to Achieve Complex Polysubstitution

The synthesis of complex, polysubstituted indoles often benefits from convergent or divergent strategies, which allow for the efficient construction of molecular diversity from common intermediates.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages. This approach can be highly efficient for building complex structures.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of different target molecules through different reaction pathways. digitellinc.comnih.gov This strategy is particularly useful for creating libraries of related compounds for biological screening. For instance, a divergent approach has been used to generate seven different classes of alkaloid natural products from a common intermediate. digitellinc.com Similarly, a metal-free divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives has been developed, where the product outcome is dependent on the choice of sulfoxide (B87167) reagent. rsc.org

Synthetic StrategyDescriptionAdvantages
Convergent Independent synthesis and later coupling of key molecular fragments.High efficiency for complex structures.
Divergent Elaboration of a common intermediate into multiple target molecules. digitellinc.comnih.govEfficient generation of compound libraries, access to diverse structures. digitellinc.comnih.gov

Multi-component Reactions and Tandem Processes in Indole Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are powerful tools for building molecular complexity in a single step. acs.orgarkat-usa.org Indoles are excellent substrates for MCRs, which can be used to construct a wide variety of functionalized heterocyclic systems. acs.orgarkat-usa.orgrsc.org The Petasis boronic acid-Mannich reaction, for example, can be adapted for indoles to form C-C bonds. acs.org

Tandem processes , also known as cascade reactions, involve two or more sequential reactions that occur in a single pot without the isolation of intermediates. These processes are highly efficient and can rapidly generate complex molecular architectures. An intramolecular anaerobic Mukaiyama hydration-initiated tandem reaction has been developed for the rapid construction of indole-fused 8–10 membered lactones. rsc.org In this process, a nitro substituent serves as both an oxygen and a nitrogen source in the tandem indole ring construction. rsc.org

The application of these advanced synthetic strategies is crucial for overcoming the challenges associated with the synthesis of highly substituted indoles like this compound, enabling the efficient and precise construction of these complex and potentially biologically active molecules.

Rearrangement-Based Syntheses (e.g.,mdpi.comresearchgate.net-Sigmatropic Rearrangement)

The construction of the indole nucleus, particularly with complex substitution patterns as seen in this compound, can be elegantly achieved through rearrangement reactions. Sigmatropic rearrangements, which are pericyclic reactions involving the migration of a σ-bond across a π-system, offer a powerful and often atom-economical approach to forming substituted indoles. researchgate.net These reactions allow for the strategic formation of key carbon-carbon or carbon-heteroatom bonds, enabling access to diverse indole derivatives from readily available starting materials. researchgate.net Among these, researchgate.netresearchgate.net- and mdpi.comresearchgate.net-sigmatropic rearrangements are particularly prominent in indole synthesis. researchgate.netchemtube3d.com

The classical Fischer indole synthesis, a cornerstone of heterocyclic chemistry, proceeds through a key acid-promoted researchgate.netresearchgate.net-sigmatropic rearrangement of an N-arylhydrazone intermediate. chemtube3d.comrsc.org This fundamental transformation has been adapted and modernized through the development of catalytic systems that facilitate the rearrangement under milder conditions and with greater control over regioselectivity. For instance, various Lewis acids and transition metals have been employed to promote the synthesis of polysubstituted indoles from hydrazines and alkynes or aldehydes. rsc.orgd-nb.info Indium(III) bromide, for example, has been shown to effectively promote the hydrohydrazination of terminal alkynes with N-phenylhydrazines, followed by a subsequent researchgate.netresearchgate.net-sigmatropic rearrangement to afford a variety of polysubstituted indoles. d-nb.info

Recent advancements have focused on expanding the scope and efficiency of these rearrangements through catalysis. Transition metals such as copper, rhodium, and palladium have been instrumental in developing novel synthetic routes. mdpi.comresearchgate.netscispace.com Copper(I)-catalyzed [3+2] annulation of anilines and propargylic acetates, for example, proceeds via an aza-Claisen ( researchgate.netresearchgate.net-sigmatropic) rearrangement to yield 2,3-disubstituted indoles. mdpi.com This highlights the capacity of catalytic systems to generate the necessary precursors for rearrangement in situ and guide the subsequent bond reorganization.

Beyond the well-established researchgate.netresearchgate.net-rearrangements, mdpi.comresearchgate.net-sigmatropic rearrangements have emerged as a valuable tool for the synthesis of 3-substituted indoles. These rearrangements often involve the formation of an ylide intermediate, which then undergoes a concerted rearrangement. Catalyst control can be used to selectively favor a mdpi.comresearchgate.net-rearrangement over a competing mdpi.comresearchgate.net-rearrangement, thereby providing regioselective access to different indole isomers. researchgate.net For instance, the reaction of indoles with diazoesters can be directed by the choice of catalyst; rhodium catalysts tend to favor a mdpi.comresearchgate.net-rearrangement, while copper catalysts promote a mdpi.comresearchgate.net-rearrangement. researchgate.net This strategic use of catalysts allows for precise control over the final substitution pattern of the indole core.

The table below summarizes various catalytic systems and conditions employed in rearrangement-based syntheses of substituted indoles, illustrating the versatility of this approach.

Rearrangement TypeCatalyst/PromoterStarting MaterialsKey Features & Ref.
researchgate.netresearchgate.net-Sigmatropic InBr₃N-Phenylhydrazines, Terminal AlkynesOne-pot hydrohydrazination and rearrangement; regioselective for 2- or 2,3-substituted indoles. d-nb.info
Aza-Claisen ( researchgate.netresearchgate.net) Copper(I)Anilines, Propargylic Acetates[3+2] annulation strategy to form 2,3-disubstituted indoles. mdpi.com
researchgate.netresearchgate.net-Sigmatropic Acid (e.g., H₂SO₄, PPA)PhenylhydrazonesClassical Fischer indole synthesis conditions; often requires harsh conditions. rsc.org
researchgate.netresearchgate.net-Sigmatropic DABCON-Arylhydroxylamines, Conjugated AlkynesGenerates N-oxyenamines in situ for rearrangement to N-unprotected indoles with C-3 electron-withdrawing groups. mdpi.com
mdpi.comresearchgate.net-Sigmatropic Rhodium(II) acetateIndoles, DiazoestersCatalyst-controlled regioselective and diastereoselective synthesis of functionalized indole derivatives. researchgate.net
mdpi.comresearchgate.net-Meisenheimer None (spontaneous)N-Allylaniline (after oxidation)Part of a tandem sequence with a subsequent researchgate.netresearchgate.net-rearrangement to form indoles. researchgate.net

While a direct synthesis of this compound using a sigmatropic rearrangement has not been explicitly detailed, the principles from analogous systems provide a clear blueprint. A hypothetical approach could involve the Fischer indole synthesis starting from a (2-bromo-5-methoxyphenyl)hydrazine (B2809374) and a suitable carbonyl compound that would introduce the chloro-substituent at the C3-position post-cyclization. Alternatively, a metal-catalyzed rearrangement of a precursor already containing the polysubstituted benzene ring could be envisioned. The substrate scope of modern catalytic methods suggests that electronically diverse and sterically hindered precursors, such as those required for the target molecule, can often be accommodated. researchgate.netmdpi.com

The following table outlines the scope of substituents tolerated in various rearrangement-based indole syntheses, demonstrating the potential for applying these methods to heavily functionalized targets.

MethodBenzene Ring Substituents (Analogous to Br, OMe)C2/C3 Substituents (Analogous to Cl)YieldsRef.
InBr₃-promoted researchgate.netresearchgate.net Electron-donating (Me, OMe) and electron-withdrawing (Cl, F, CF₃) groups are tolerated.Alkyl and Aryl groups at C2. Methyl at C2 and various groups at C3.Moderate to high d-nb.info
DABCO-catalyzed researchgate.netresearchgate.net Electron-donating (OMe) and electron-withdrawing (NO₂, CN, F, Cl, Br) groups.Electron-withdrawing groups (e.g., CO₂Me) at C3.Good to high mdpi.com
Tandem mdpi.comresearchgate.net & researchgate.netresearchgate.net Ortho, meta, and para substituents including Me, OMe, F, Cl.Unsubstituted at C3.Moderate researchgate.net
Rh-catalyzed mdpi.comresearchgate.net Various substituents on the indole core.Functionalized ester groups at C3.Good researchgate.net

These advanced synthetic strategies, centered around powerful sigmatropic rearrangements, provide a robust and flexible platform for the construction of complex polysubstituted indoles, including challenging targets analogous to this compound.

Intrinsic Reactivity and Chemical Transformations of 7 Bromo 3 Chloro 4 Methoxy 1h Indole

Influence of Halogen Substituents on Indole (B1671886) Reactivity and Reaction Pathways

The presence of two different halogen atoms on the indole scaffold, a bromine at the C7 position of the benzenoid ring and a chlorine at the C3 position of the pyrrole (B145914) ring, offers opportunities for selective functionalization. The differing reactivity of the C-Br and C-Cl bonds is a key factor in planning synthetic strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like 7-Bromo-3-chloro-4-methoxy-1H-indole, the chemoselectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds. The established trend for oxidative addition to palladium(0), the rate-determining step in many cross-coupling cycles, is C-I > C-OTf > C-Br >> C-Cl. acs.org

This reactivity difference allows for the selective functionalization of the C7-bromo position over the more robust C3-chloro bond.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. For this compound, the reaction with a boronic acid would preferentially occur at the C7 position, replacing the bromine atom while leaving the C3-chloro substituent intact. nih.govnih.gov This allows for the introduction of an aryl or vinyl group at the C7 position. Subsequent, more forcing conditions could potentially enable a second coupling at the C3 position.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki reaction, the greater reactivity of the C-Br bond means that the Sonogashira coupling would selectively take place at the C7 position. libretexts.orgsci-hub.se This provides a direct method for synthesizing 7-alkynyl-3-chloro-4-methoxy-1H-indoles.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. beilstein-journals.org The chemoselectivity again favors the C7-bromo position, allowing for the introduction of a vinyl group at this site. nih.gov Studies on bromo-indoles and bromo-tryptophans have demonstrated the utility of the Heck reaction for derivatization under aqueous conditions. nih.gov

Table 1: Predicted Selectivity in Cross-Coupling Reactions

Cross-Coupling ReactionReactive SiteProduct TypeRationale
Suzuki-MiyauraC7-Br7-Aryl/Vinyl-3-chloro-4-methoxy-1H-indoleHigher reactivity of C-Br vs. C-Cl bond in Pd-catalyzed oxidative addition.
SonogashiraC7-Br7-Alkynyl-3-chloro-4-methoxy-1H-indolePreferential coupling at the more labile C-Br bond.
HeckC7-Br7-Vinyl-3-chloro-4-methoxy-1H-indoleChemoselective olefination at the C7 position due to C-Br bond reactivity.

Direct nucleophilic aromatic substitution (SNAr) on the indole ring is generally challenging. The indole system is electron-rich, which disfavors attack by nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. The methoxy (B1213986) group, being electron-donating, further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of either the C7-bromo or C3-chloro substituents by common nucleophiles is not a favored reaction pathway under standard SNAr conditions.

Electronic Effects of the Methoxy Group at Position 4 on Indole Reactivity

The methoxy group at the C4 position exerts a profound influence on the electronic properties of the indole nucleus, primarily through its strong electron-donating resonance effect. chim.it

The methoxy group is a powerful activating group for electrophilic aromatic substitution (SEAr), significantly increasing the electron density of the benzene (B151609) portion of the indole. wikipedia.orglibretexts.org In the case of 4-methoxyindole (B31235), the methoxy group directs incoming electrophiles to the ortho and para positions. The position para to the methoxy group is C7, which is already occupied by a bromine atom. The two ortho positions are C3 and C5.

While the C3 position is the most nucleophilic site in the indole nucleus for electrophilic attack, the C4-methoxy group strongly activates the benzenoid ring. youtube.com The directing effect of the methoxy group enhances the nucleophilicity of the C5 position. Therefore, electrophilic aromatic substitution on this compound is expected to occur preferentially at the C5 position, provided the C3 position is already substituted or sterically hindered. This regioselectivity allows for the introduction of various functional groups, such as nitro, acyl, or additional halogen atoms, specifically at the C5 position. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reagent TypeElectrophile (E+)Predicted Major ProductRationale
Nitrating MixtureNO₂⁺7-Bromo-3-chloro-5-nitro-4-methoxy-1H-indoleStrong activating and ortho-directing effect of the C4-methoxy group favors substitution at C5.
Acyl Halide/Lewis AcidRCO⁺5-Acyl-7-bromo-3-chloro-4-methoxy-1H-indoleFriedel-Crafts acylation directed to the activated C5 position.
Halogenating AgentX⁺ (e.g., Br⁺)5,7-Dibromo-3-chloro-4-methoxy-1H-indoleHalogenation occurs at the most activated available position on the benzene ring.

Reactivity Profile of the 1H-Indole Nitrogen

The nitrogen atom in the 1H-indole ring possesses a lone pair of electrons that contributes to the aromatic 10-π electron system. nih.gov This delocalization reduces the basicity and nucleophilicity of the nitrogen compared to typical secondary amines. youtube.com However, the N-H proton is weakly acidic (pKa ≈ 17 in DMSO) and can be removed by strong bases such as sodium hydride (NaH) or organolithium reagents.

Deprotonation generates the corresponding indolyl anion, which is a potent nucleophile. This anion can readily participate in a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides to introduce an alkyl group at the N1 position.

N-Arylation: Coupling with aryl halides, often under copper or palladium catalysis, to form N-arylindoles.

N-Acylation: Reaction with acyl chlorides or anhydrides to yield N-acylindoles.

The electronic nature of the substituents on the indole ring can modulate the acidity of the N-H proton. The electron-withdrawing inductive effects of the C3-chloro and C7-bromo substituents would be expected to slightly increase the acidity of the N-H proton, facilitating its removal. This makes the nitrogen of this compound a viable site for synthetic modification following deprotonation. organic-chemistry.org

N-Alkylation and N-Functionalization Strategies

The nitrogen atom of the indole ring is a key site for functionalization, and its reactivity is a critical aspect of the chemical behavior of this compound. N-alkylation and N-functionalization reactions are fundamental transformations for modifying the properties of indole derivatives.

The N-H bond of the indole can be deprotonated using a suitable base to form an indolyl anion, which then acts as a nucleophile. The choice of base and reaction conditions is crucial for achieving successful N-functionalization. Strong bases like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) are commonly employed for this purpose. tandfonline.com Once deprotonated, the resulting anion can react with various electrophiles to introduce a wide range of substituents on the nitrogen atom.

For instance, the reaction with alkyl halides (e.g., benzyl (B1604629) bromide, methyl iodide) leads to the corresponding N-alkylated indoles. tandfonline.com The general scheme for N-alkylation is depicted below:

General Reaction for N-Alkylation of Indoles

Reactant 1 Reactant 2 Reagents Product

While specific studies on this compound are not extensively documented, the principles of N-alkylation are well-established for a variety of substituted indoles. tandfonline.com The electronic effects of the substituents on the benzene ring can influence the rate and efficiency of these reactions. The electron-withdrawing nature of the bromine and chlorine atoms may slightly increase the acidity of the N-H bond, potentially facilitating deprotonation. Conversely, the electron-donating methoxy group at the C4 position increases the electron density of the aromatic system.

Role of N-H Acidity and Hydrogen Bonding Interactions

The acidity of the N-H proton in indole and its derivatives is a key determinant of their reactivity in base-mediated reactions. The pKa of the indole N-H is approximately 17 in dimethyl sulfoxide (B87167) (DMSO). quimicaorganica.org Substituents on the indole ring can significantly alter this acidity. Electron-withdrawing groups generally increase the acidity (lower the pKa), while electron-donating groups decrease it.

For this compound, the cumulative electronic effect of the substituents will determine the N-H acidity. The bromo and chloro substituents are electron-withdrawing through their inductive effects, which would be expected to increase the acidity of the N-H proton compared to unsubstituted indole. nih.gov The methoxy group, being electron-donating through resonance, would counteract this effect to some extent. The precise pKa value for this specific compound would require experimental determination, but it is expected to be in the range of other halogenated and methoxy-substituted indoles.

Hydrogen bonding plays a crucial role in the solid-state structure and intermolecular interactions of indole derivatives. The N-H group can act as a hydrogen bond donor, while the nitrogen atom itself, the methoxy oxygen, and the halogen atoms can act as hydrogen bond acceptors. In the solid state, molecules of this compound are likely to form dimers or polymeric chains through N-H···O or N-H···N hydrogen bonds. researchgate.net The presence of the bromine atom can also lead to halogen bonding interactions (Br···O or Br···N), which are increasingly recognized as significant forces in crystal engineering. researchgate.net

Theoretical Frameworks and Computational Predictions for Chemical Reactivity

Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations are commonly used to model the electronic structure, molecular orbitals, and reactivity indices of organic compounds. acs.org

Theoretical studies on substituted indoles have shown that the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical for predicting their reactivity towards electrophiles and nucleophiles. nih.gov For this compound, computational analysis would likely reveal the following:

Electrostatic Potential Maps: These maps would visualize the electron-rich and electron-poor regions of the molecule. The nitrogen lone pair and the methoxy group would be areas of negative potential, while the N-H proton would be a region of positive potential.

Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrrole ring of the indole, indicating that this is the primary site for electrophilic attack. nih.gov The Lowest Unoccupied Molecular Orbital (LUMO) distribution would indicate the most likely sites for nucleophilic attack.

Reaction Pathway Modeling: Computational methods can be used to model the transition states and reaction energies for various transformations, such as N-alkylation. This can provide insights into the reaction mechanism and help predict the most favorable reaction conditions. acs.org

The substituents on the this compound scaffold create a unique electronic and steric environment that dictates its chemical behavior. The electron-withdrawing halogens and the electron-donating methoxy group have opposing effects on the electron density of the indole ring. DFT calculations can quantify these effects and provide a rational basis for understanding the regioselectivity and reactivity of this compound in various chemical transformations. acs.org

Comprehensive Spectroscopic Analysis and Structural Elucidation of 7 Bromo 3 Chloro 4 Methoxy 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignments and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 7-Bromo-3-chloro-4-methoxy-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides unambiguous evidence for the assigned substitution pattern and connectivity.

The ¹H NMR spectrum of this compound is anticipated to display a set of signals characteristic of a substituted indole (B1671886) ring. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing halogen substituents. Aromatic protons are typically observed in the range of δ 6.5-8.0 ppm. pressbooks.pub The N-H proton of the indole ring is expected to appear as a broad singlet, typically downfield.

The protons on the benzene (B151609) portion of the indole ring, H-5 and H-6, are expected to form an AX or AB spin system, appearing as a pair of doublets. The proton at the C-2 position will likely be a singlet, as the adjacent C-3 position is substituted. The methoxy group will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
N-H~8.1Broad Singlet-
H-2~7.3Singlet-
H-5~6.8Doublet8-9
H-6~7.2Doublet8-9
OCH₃~3.9Singlet-

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the indole ring are influenced by the nature and position of the substituents. Electron-donating groups like methoxy will shield adjacent carbons, shifting their signals upfield, while electron-withdrawing halogens will cause a downfield shift.

The spectrum is expected to show eight distinct signals for the carbon atoms of the indole core, plus a signal for the methoxy carbon. The quaternary carbons (C-3, C-3a, C-4, C-7, and C-7a) will be readily identifiable by their lower intensities and lack of direct proton attachment in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. The positions of the bromo and chloro substituents will significantly impact the chemical shifts of the carbons to which they are attached (C-7 and C-3, respectively).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~125
C-3~115
C-3a~128
C-4~150
C-5~110
C-6~123
C-7~105
C-7a~135
OCH₃~56

To confirm the assignments made from the 1D NMR spectra and to establish the complete connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals for H-5 and H-6 would confirm their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals of H-2, H-5, and H-6 to C-2, C-5, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Expected key correlations would include:

The N-H proton to C-2, C-3a, and C-7a.

H-2 to C-3, C-3a, and C-7a.

The methoxy protons to C-4.

H-5 to C-3a, C-4, and C-7.

H-6 to C-4, C-7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the methoxy protons and H-5, confirming their spatial closeness and supporting the assignment of the methoxy group at the C-4 position.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The FT-IR and Raman spectra of this compound will be dominated by the vibrational modes of the indole ring. Key expected absorptions include:

N-H Stretch: A characteristic sharp to moderately broad band is expected in the region of 3400-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the indole ring. researchgate.net

Aromatic C-H Stretch: Weak to medium intensity bands are anticipated above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, arising from the stretching vibrations of the C-H bonds on the aromatic ring. fiveable.me

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole (B145914) rings of the indole system are expected to produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond within the indole ring typically appears in the 1350-1250 cm⁻¹ region.

The presence of the bromo, chloro, and methoxy substituents will give rise to additional characteristic vibrational bands:

C-O Stretching: The methoxy group is expected to show a strong C-O stretching band. For aromatic ethers, this typically appears in the region of 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker band around 1075-1020 cm⁻¹ (symmetric stretch).

C-H Bending of Methoxy Group: The methyl group of the methoxy substituent will exhibit characteristic C-H bending vibrations, typically around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

C-Cl Stretch: The stretching vibration of the C-Cl bond is expected to give a medium to strong absorption in the fingerprint region, typically between 850 and 550 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is found at lower frequencies due to the heavier mass of the bromine atom, typically in the 680-515 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR and Raman Vibrational Frequencies

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3400-3300Medium-StrongWeak
Aromatic C-H Stretch3100-3000Weak-MediumMedium
C=C Aromatic Stretch1600-1450Medium-StrongStrong
Asymmetric C-O-C Stretch1275-1200StrongMedium
Symmetric C-O-C Stretch1075-1020MediumWeak
C-Cl Stretch850-550Medium-StrongMedium
C-Br Stretch680-515Medium-StrongStrong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. For this compound (Molecular Formula: C₉H₆BrClNO), the calculated exact mass of the monoisotopic molecular ion [M]⁺ is 258.9399 m/z.

The fragmentation of the indole core in mass spectrometry typically involves characteristic losses of substituents and cleavages of the heterocyclic ring system. For this specific compound, the predicted fragmentation pathways under techniques like electron ionization (EI) or collision-induced dissociation (CID) would likely involve:

Loss of a methyl radical (•CH₃) from the methoxy group to yield an ion at [M-15]⁺.

Loss of a chlorine radical (•Cl) , a common fragmentation for halogenated compounds, leading to an [M-35]⁺ ion.

Loss of a bromine radical (•Br) , resulting in an [M-79]⁺ ion.

Sequential losses , such as the elimination of a methyl radical followed by carbon monoxide (CO) from the resulting phenol-like structure.

Inductive cleavage initiated by the halogen atoms can also contribute to the fragmentation pattern. youtube.com

The precise fragmentation pattern helps confirm the connectivity of the atoms within the molecule.

A key feature in the mass spectrum of a halogenated compound is its distinctive isotopic pattern, arising from the natural abundance of halogen isotopes. For this compound, the presence of both one bromine and one chlorine atom creates a highly characteristic cluster of peaks for the molecular ion.

Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), leading to peaks at M and M+2 with an intensity ratio of approximately 3:1. chemguide.co.uklibretexts.org

Bromine also has two stable isotopes: ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which result in peaks at M and M+2 with an intensity ratio of nearly 1:1. libretexts.orglibretexts.org

When both atoms are present in a single molecule, their patterns combine, producing a characteristic signature of M, M+2, and M+4 peaks. The theoretical relative intensities for the molecular ion cluster of C₉H₆BrClNO can be calculated, providing definitive evidence for the presence of one chlorine and one bromine atom.

Table 1: Predicted Isotopic Pattern for the Molecular Ion of this compound
Ion PeakContributing Isotopesm/z (Monoisotopic)Predicted Relative Intensity (%)
[M]⁺⁷⁹Br, ³⁵Cl258.94100
[M+2]⁺⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl260.94129.8
[M+4]⁺⁸¹Br, ³⁷Cl262.9431.7

Electrospray Ionization (ESI) is a soft ionization technique particularly useful for analyzing polar and thermally labile molecules. nih.gov For this compound, ESI-MS would typically be performed in positive ion mode, where the molecule would be detected as the protonated species [M+H]⁺. This allows for the straightforward determination of the molecular weight with minimal fragmentation. mdpi.comacs.org

ESI can be coupled with tandem mass spectrometry (ESI-MS/MS) to gain structural information. In this technique, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. nih.gov This controlled fragmentation provides valuable data for elucidating the molecular structure and confirming the positions of the substituents on the indole ring. nih.gov While some substituted indoles are known to form dimers under ESI conditions, this behavior is more common for indoles with 3-alkyl substituents. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Visible and fluorescence spectroscopy provide critical insights into the electronic structure of molecules. The indole ring system is an excellent chromophore, and its absorption and emission properties are highly sensitive to the nature and position of substituents.

The electronic spectrum of indole is characterized by two low-energy π→π* electronic transitions, designated as the ¹Lₐ and ¹Lₑ states. nih.govresearchgate.net The relative energies of these states are strongly influenced by substituents and solvent polarity, which in turn dictates the photophysical properties of the molecule. nih.gov

The UV-Vis absorption spectrum of this compound is predicted to be dominated by the π→π* transitions of the indole chromophore. The positions of the absorption maxima (λ_max) and the molar extinction coefficients (ε) are modulated by the electronic effects of the bromo, chloro, and methoxy substituents.

Based on studies of related substituted indoles, the following properties can be predicted. nih.govresearchgate.net The strong electron-donating methoxy group at the 4-position is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. chemrxiv.orgrsc.org

Table 2: Predicted UV-Vis Spectroscopic Data for this compound in a Nonpolar Solvent
ParameterPredicted ValueAssociated Transition
λ_max,1 (nm)~290 - 305¹Lₐ ← ¹A
λ_max,2 (nm)~275 - 285¹Lₑ ← ¹A
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)5,000 - 8,000For the primary absorption band

Note: These are estimated values based on the known effects of similar substituents on the indole chromophore.

The combination of electron-donating and electron-withdrawing groups on the indole ring creates a push-pull system that significantly alters its electronic properties.

Methoxy Group (-OCH₃): As a strong electron-donating group through resonance (+M effect), the 4-methoxy substituent increases the electron density of the indole ring. This raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO energy gap and causing a bathochromic shift in the absorption spectrum. chemrxiv.org

A critical consequence of the bromine substituent is the heavy-atom effect . This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC)—a non-radiative transition from the excited singlet state (S₁) to the triplet state (T₁). nih.gov This process efficiently quenches fluorescence, leading to a significantly lower fluorescence quantum yield (Φ_f). researchgate.net While chlorine also exhibits a heavy-atom effect, it is much weaker than that of bromine. Therefore, this compound is predicted to be a weak fluorophore with a low quantum yield.

Table 3: Summary of Substituent Effects on Photophysical Properties
SubstituentPositionElectronic EffectPredicted Impact on λ_maxPredicted Impact on Fluorescence Quantum Yield (Φ_f)
-OCH₃4Strongly electron-donating (+M)Bathochromic Shift (Red Shift)Modulates emission wavelength
-Cl3Inductively withdrawing (-I), weakly resonance donating (+M)Slight Bathochromic ShiftDecrease (weak heavy-atom effect)
-Br7Inductively withdrawing (-I), weakly resonance donating (+M)Bathochromic ShiftSignificant Decrease (strong heavy-atom effect)

Computational Chemistry and Theoretical Modeling of 7 Bromo 3 Chloro 4 Methoxy 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and molecular stability.

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of indole (B1671886) derivatives. chemrxiv.orgrsc.org DFT, particularly with functionals like B3LYP, is widely used to calculate properties such as electronic structure, reactivity indices, and spectroscopic parameters for substituted indoles. chemrxiv.orgresearchgate.net These methods have demonstrated good agreement with experimental data for a variety of indole compounds. rsc.org Ab initio methods, while often more computationally intensive, provide a high level of theory for benchmarking and detailed electronic structure analysis, which is crucial for understanding complex interactions within molecules like indole derivatives. acs.orgnih.gov For 7-Bromo-3-chloro-4-methoxy-1H-indole, these methods would be employed to elucidate the effects of the bromo, chloro, and methoxy (B1213986) substituents on the indole core.

The three-dimensional structure of a molecule is critical to its function and reactivity. Computational methods are used to find the most stable molecular geometry by optimizing the structure to a minimum on the potential energy surface (PES). tsijournals.com This process involves calculating the energy of different atomic arrangements (conformers) to identify the lowest energy state. nih.govacs.org For a molecule like this compound, conformational analysis would focus on the orientation of the methoxy group relative to the indole ring. By performing a potential energy scan, where specific dihedral angles are systematically varied, a comprehensive understanding of the molecule's conformational landscape and the energy barriers between different conformers can be achieved. tsijournals.comresearchgate.net Frequency calculations are then performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MESP)

The reactivity and electronic behavior of a molecule are largely governed by its frontier molecular orbitals and its electrostatic potential.

The Molecular Electrostatic Potential (MESP) provides a visual map of the charge distribution on the molecule's surface. researchgate.net Negative potential regions (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive regions (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For the target compound, negative potentials would be expected around the oxygen of the methoxy group and potentially delocalized across the π-system of the indole ring. Positive potentials would likely be found near the hydrogen atom on the nitrogen (N-H) and potentially near the halogen atoms due to the phenomenon of a "sigma-hole". mdpi.comresearchgate.net Analysis of the MESP is a standard method for predicting sites of interaction for hydrogen bonding and other noncovalent interactions. rsc.org

Table 1: Predicted Electronic Properties and Reactive Sites of this compound

Property Predicted Characteristic Influencing Substituents
Nucleophilicity Enhanced relative to unsubstituted indole. The electron-donating 4-methoxy group increases electron density in the π-system.
Electrophilicity Increased at specific sites. The electron-withdrawing 7-bromo and 3-chloro groups lower the LUMO energy.
Primary Nucleophilic Sites C2 position of the indole ring. The indole C3 position is blocked; the 4-methoxy group activates the ring.
Primary Electrophilic Sites Benzene (B151609) portion of the indole ring, particularly carbons bonded to halogens. Halogens withdraw electron density, creating electron-deficient centers.
Hydrogen Bond Donor Site N-H group. The hydrogen atom carries a partial positive charge.

| Hydrogen Bond Acceptor Site | Oxygen of the 4-methoxy group. | The oxygen atom is an area of high electron density (negative MESP). |

This table is generated based on established principles of substituent effects on indole rings and is intended for illustrative purposes.

Quantum chemical calculations provide a quantitative description of how electrons are distributed within a molecule. Methods like Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges on each atom. researchgate.net In this compound, the electronegative nitrogen, oxygen, chlorine, and bromine atoms would carry partial negative charges, while the hydrogen atoms and some carbon atoms would be partially positive. This charge distribution creates a molecular dipole moment and influences how the molecule interacts with other polar molecules and electric fields. The analysis of charge distribution is also crucial for understanding the nature and strength of intermolecular interactions. mdpi.comnih.gov

Theoretical Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting various types of spectra, which can aid in the identification and characterization of new compounds. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis) of molecules. tsijournals.com By computing the energies of electronic transitions from the ground state to various excited states, the absorption wavelengths (λmax) can be predicted. chemrxiv.orgmdpi.com For this compound, the combination of substituents would be expected to cause a shift in the absorption bands compared to unsubstituted indole. nih.govnih.gov

Furthermore, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. tsijournals.com These calculations help in assigning the vibrational modes observed in experimental spectra to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated spectra with experimental data serves as a validation of the computed molecular geometry. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in structure elucidation.

Table 2: Computational Methods for Spectroscopic Prediction of Indole Derivatives

Spectroscopic Technique Computational Method Predicted Parameters
UV-Vis Spectroscopy Time-Dependent DFT (TD-DFT) Excitation energies, oscillator strengths, λmax
Infrared (IR) Spectroscopy DFT Frequency Calculation Vibrational frequencies, IR intensities
Raman Spectroscopy DFT Frequency Calculation Vibrational frequencies, Raman activities

| NMR Spectroscopy | GIAO (Gauge-Including Atomic Orbital) method within DFT | Chemical shifts (¹H, ¹³C) |

This table outlines standard computational approaches used for predicting spectroscopic properties of organic molecules.

Simulated NMR Spectra for Comparison with Experimental Data

Computational methods are frequently used to predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of molecules. These simulations serve as a powerful tool for validating experimentally obtained spectra and aiding in the assignment of chemical shifts, especially for complex structures. The process typically involves geometry optimization of the molecule using a suitable level of theory (e.g., DFT with a functional like B3LYP and a basis set such as 6-311+G(d,p)), followed by the calculation of magnetic shielding tensors using methods like Gauge-Independent Atomic Orbital (GIAO).

For this compound, a simulated ¹H NMR spectrum would predict the chemical shifts for the protons on the indole ring and the methoxy group. Similarly, a simulated ¹³C NMR spectrum would provide the expected shifts for each carbon atom. These predicted values, when compared against experimental data, can confirm the molecular structure. However, no published studies containing these specific simulations for this compound are currently available.

Calculated Vibrational Frequencies and Intensities for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insight into the molecular vibrations and functional groups present in a compound. Theoretical calculations are essential for the accurate assignment of vibrational modes. By performing a frequency calculation on the optimized geometry of this compound, one could obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

These calculations would help identify characteristic vibrational modes, such as the N-H stretch, C-H stretches of the aromatic ring, C-O stretch of the methoxy group, and vibrations involving the C-Cl and C-Br bonds. A Potential Energy Distribution (PED) analysis would further allow for the precise assignment of each calculated frequency to specific molecular motions (stretching, bending, etc.). At present, such a detailed vibrational analysis for this compound has not been reported in the literature.

Prediction of UV-Vis Absorption and Fluorescence Emission Spectra

The electronic properties and photophysics of a molecule can be investigated through UV-Vis absorption and fluorescence spectroscopy. Theoretical predictions of these spectra are typically achieved using TD-DFT calculations. These computations can predict the vertical excitation energies, which correspond to the maxima in the UV-Vis absorption spectrum (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands.

Furthermore, by optimizing the geometry of the molecule in its first excited state, it is possible to simulate the fluorescence emission spectrum. The energy difference between the optimized excited state and the ground state provides the emission wavelength. For this compound, these predictions would be crucial for understanding its potential as a chromophore or fluorophore. However, specific TD-DFT studies to predict the UV-Vis and fluorescence spectra of this compound are not available in the public domain.

Computational Studies on Substituent Effects on Excited State Properties

While specific data for this compound is lacking, broader computational studies on substituted indoles provide a framework for understanding how its functional groups might influence its electronic and photophysical properties. nih.govchemrxiv.org The indole ring is the core chromophore, and its excited states are sensitive to the electronic nature of its substituents. nih.gov

Research on various indole derivatives shows that the positions and properties of substituents (electron-donating vs. electron-withdrawing) significantly impact the ground and excited electronic states. nih.govresearchgate.net

Methoxy Group (-OCH₃): As an electron-donating group (EDG) at the 4-position, the methoxy group would be expected to increase the electron density of the indole ring. This generally leads to a destabilization of the Highest Occupied Molecular Orbital (HOMO) and can result in a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted indole. nih.gov

Halogens (-Br, -Cl): Halogens exhibit a dual nature, with inductive electron-withdrawing effects and resonance electron-donating effects. At the 3- and 7-positions, the strong electronegativity of chlorine and bromine would inductively withdraw electron density. This can stabilize the HOMO and influence the energy of the excited states. researchgate.net

These general principles, derived from studies on molecules like serotonin (B10506) and melatonin, underscore the importance of computational chemistry in predicting how specific substitution patterns tailor the photophysical properties of the indole core. nih.govresearchgate.net However, a quantitative analysis for this compound would require dedicated theoretical investigation.

Advanced Research Perspectives and Emerging Directions in 7 Bromo 3 Chloro 4 Methoxy 1h Indole Research

Development of Novel Stereoselective and Regioselective Synthetic Methodologies for Halogenated Methoxyindoles

The precise control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in the synthesis of complex molecules like 7-bromo-3-chloro-4-methoxy-1H-indole. The development of novel synthetic methodologies that can achieve high levels of both is a key area of ongoing research.

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions and C-H functionalization as powerful tools for the selective modification of the indole (B1671886) core. researchgate.netacs.org For instance, palladium-catalyzed reactions have been instrumental in the asymmetric dearomatization of indoles, allowing for the construction of intricate three-dimensional indoline (B122111) skeletons with multiple stereocenters. researchgate.net The challenge lies in applying these methods to polysubstituted indoles where existing substituents, such as the bromo, chloro, and methoxy (B1213986) groups in this compound, can influence the reactivity and selectivity of subsequent transformations.

Researchers are also exploring the use of directing groups, which can be temporarily installed on the indole nitrogen or at other positions to guide the catalyst to a specific C-H bond for functionalization. nih.gov This strategy offers a promising avenue for achieving regioselectivity that is otherwise difficult to obtain. The development of directing groups that can be easily attached and removed under mild conditions is a critical aspect of this research.

Furthermore, chemoenzymatic strategies are emerging as a green and efficient alternative for the regioselective halogenation of indole derivatives. chemrxiv.org Vanadium-dependent haloperoxidases, for example, have demonstrated the ability to selectively halogenate specific positions on the indole ring, offering a high degree of control that is often challenging to achieve with traditional chemical methods.

Table 1: Comparison of Synthetic Methodologies for Halogenated Indoles
MethodologyKey FeaturesPotential Application to this compoundChallenges
Transition-Metal CatalysisHigh efficiency and selectivity in C-C and C-X bond formation. researchgate.netFurther functionalization at specific C-H bonds.Substituent effects on reactivity and selectivity.
Directing Group StrategiesPrecise control over the site of functionalization. nih.govIntroduction of new functional groups at desired positions.Development of easily removable directing groups.
Chemoenzymatic HalogenationHigh regioselectivity and environmentally friendly conditions. chemrxiv.orgSelective introduction of additional halogen atoms.Enzyme compatibility with substituted substrates.

Exploration of Unconventional Reactivity Pathways and Advanced Catalytic Systems

Moving beyond established synthetic routes, researchers are investigating unconventional reactivity pathways to access novel indole derivatives. This includes exploring the reactivity of the indole core under conditions that promote unusual transformations. For instance, the inherent reactivity of the pyrrole-type ring in indoles typically directs functionalization to the C2 and C3 positions. rsc.org However, recent efforts have focused on developing catalytic systems that can selectively target the less reactive C4, C5, C6, and C7 positions of the benzene (B151609) ring portion of the indole. acs.orgrsc.org

Advanced catalytic systems are at the heart of this exploration. The use of earth-abundant and less toxic metals as catalysts is a growing trend, offering more sustainable and cost-effective synthetic routes. sciencedaily.com Copper-catalyzed reactions, for example, have shown promise in the C5-alkylation of indoles, a position that is traditionally difficult to functionalize. sciencedaily.com The development of novel ligands that can fine-tune the reactivity and selectivity of these metal catalysts is a crucial aspect of this research.

Furthermore, photoredox catalysis has emerged as a powerful tool for activating indole derivatives towards new types of reactions. By using light to initiate electron transfer processes, chemists can generate highly reactive intermediates that can participate in a variety of bond-forming reactions under mild conditions. This opens up new possibilities for the functionalization of this compound with a wide range of functional groups.

Integration of Machine Learning and Artificial Intelligence in Indole Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and drug discovery. mdpi.com In the context of this compound, these computational tools can be employed to accelerate the discovery of new synthetic routes and to design novel derivatives with desired properties.

ML algorithms can be trained on large datasets of chemical reactions to predict the outcome of a given reaction, including the yield and selectivity. francis-press.comfrancis-press.com This can help chemists to identify the most promising reaction conditions for the synthesis and functionalization of complex molecules like this compound, thereby reducing the number of experiments required and saving time and resources. francis-press.com For instance, algorithms like random forest, k-nearest neighbors, and neural networks have been successfully used to predict the energy barriers and selectivity of C-H activation reactions in indoles. francis-press.com

AI is also being used to design new molecules with specific biological activities. nih.gov By learning the relationship between the structure of a molecule and its properties, AI models can generate novel indole derivatives that are predicted to have improved efficacy or reduced toxicity. mdpi.com This in silico design process can significantly shorten the drug discovery pipeline by prioritizing the synthesis of the most promising candidates.

Table 2: Applications of AI and Machine Learning in Indole Research
ApplicationDescriptionPotential Impact on this compound
Reaction PredictionPredicting the outcome of chemical reactions using ML algorithms. francis-press.comOptimization of synthetic routes and discovery of new functionalization methods.
De Novo Drug DesignGenerating novel molecular structures with desired properties using AI. mdpi.comDesign of new derivatives with enhanced biological activity.
Retrosynthesis PlanningIdentifying potential synthetic pathways for a target molecule. nih.govEfficient planning of the synthesis of complex analogs.

Advanced In-Situ Spectroscopic Monitoring of Reaction Mechanisms and Intermediates

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentration of reactants, products, and intermediates throughout the course of a reaction. spectroscopyonline.commagritek.com This information can be used to identify reaction bottlenecks, elucidate the role of the catalyst, and validate proposed reaction mechanisms. For example, in-situ FTIR can be used to observe the characteristic vibrational bands of functional groups, providing information about the structural changes that occur during a reaction. researchgate.net

The application of these techniques to the synthesis and functionalization of this compound can provide a wealth of information that can be used to improve the efficiency and selectivity of these processes. By understanding the intricate details of the reaction mechanism, chemists can make more informed decisions about how to optimize the reaction conditions to achieve the desired outcome. youtube.com This knowledge is essential for the development of robust and scalable synthetic processes for the production of this important class of compounds.

Q & A

Synthesis Optimization

Q1. How can researchers optimize the synthesis of 7-Bromo-3-chloro-4-methoxy-1H-indole to improve yield and purity? Methodological Answer:

  • Key Steps :
    • Bromination/Chlorination : Use POCl₃ in DMF for regioselective chloro substitution at the 3-position (analogous to methods in indole derivatives) .
    • Methoxy Introduction : Employ NaH in DMF for nucleophilic substitution with methyl iodide or dimethyl sulfate under anhydrous conditions .
    • Reduction : Apply NaBH₄ for selective reduction of intermediates (e.g., aldehydes to alcohols) to avoid over-reduction .
  • Purification : Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 → 100% EtOAc) to isolate the product .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.3 equivalents of aryl halides for cross-coupling) .

Structural Characterization

Q2. What spectroscopic and analytical techniques are critical for confirming the structure of this compound? Methodological Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) and compare with computed shifts. Key signals include:
    • Methoxy group: δ ~3.72–3.85 ppm (¹H), ~55 ppm (¹³C) .
    • Aromatic protons: δ 6.80–7.23 ppm (¹H), correlating with substituent positions .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error (e.g., FAB-HRMS or ESI-HRMS) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for refinement, particularly for heavy atoms (Br, Cl) .

Crystallographic Challenges

Q3. What challenges arise in determining the crystal structure of halogenated indoles, and how can SHELXL address them? Advanced Answer:

  • Disorder Handling : Heavy atoms (Br, Cl) may exhibit positional disorder. Use SHELXL’s PART and SUMP commands to model partial occupancies .
  • Thermal Motion : Apply anisotropic displacement parameters (ADPs) for Br/Cl atoms to refine thermal ellipsoids .
  • Validation : Cross-check with OLEX2 for hydrogen bonding networks and π-π stacking interactions .

Mechanistic Studies

Q4. How can researchers investigate the electronic effects of substituents on the reactivity of this compound? Advanced Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to map electrostatic potentials and Fukui indices for electrophilic/nucleophilic sites .
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR or LC-MS under varying conditions (e.g., pH, solvent polarity) .
  • Hammett Analysis : Correlate substituent σ values with reaction rates for cross-coupling or oxidation studies .

Data Contradictions

Q5. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound? Methodological Answer:

  • Cross-Validation :
    • Compare NMR-derived bond lengths/angles with X-ray data using Platon or Mercury .
    • Check for polymorphism by recrystallizing in different solvents (e.g., EtOH vs. DCM/hexane) .
  • Dynamic Effects : Account for solution-phase conformational flexibility (e.g., methoxy rotation) causing NMR vs. crystallography discrepancies .

Advanced Purification

Q6. What advanced chromatographic methods are effective for isolating this compound from complex mixtures? Advanced Answer:

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradients for high-purity isolation (>99%) .
  • Prep-TLC : Optimize mobile phase (e.g., EtOAc:hexane 80:20) for small-scale purification .
  • Recrystallization : Employ solvent pairs (e.g., DCM/hexane) to enhance crystal homogeneity .

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